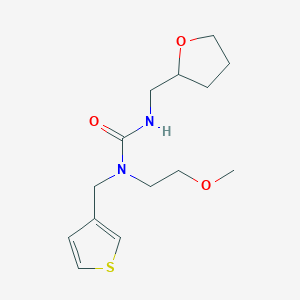

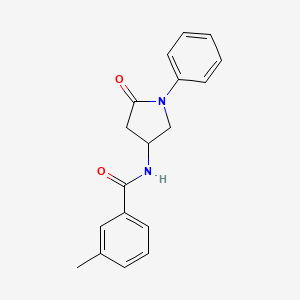

(E)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

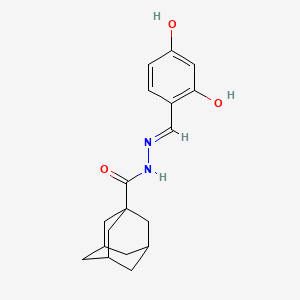

(E)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This compound has been shown to have potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, addiction, and cognitive impairment.

Aplicaciones Científicas De Investigación

Pyrrolidine Scaffold in Drug Discovery

Pyrrolidine in Medicinal Chemistry

Pyrrolidine, a five-membered nitrogen heterocycle, is a cornerstone in medicinal chemistry for creating compounds to treat human diseases. Its saturated scaffold allows efficient exploration of pharmacophore space due to sp3-hybridization, contributes to molecular stereochemistry, and enhances three-dimensional coverage, a feature beneficial for drug design due to the phenomenon called "pseudorotation" (Li Petri et al., 2021). This versatility supports the creation of bioactive molecules with target selectivity, encompassing pyrrolizines, pyrrolidine-2-one, and prolinol derivatives. The review by Li Petri et al. delves into the synthetic strategies used, emphasizing the impact of steric factors on biological activity and the structure–activity relationship (SAR) of these compounds.

Stereochemistry and Biological Activity

The stereochemistry of pyrrolidine-based compounds, such as phenylpiracetam and its methyl derivative, is critical for their pharmacological profile. The differentiation between stereoisomers and the spatial orientation of substituents can significantly influence the biological activity of drug candidates due to varying binding modes to enantioselective proteins. Research into enantiomerically pure derivatives of phenylpiracetam demonstrates the direct relationship between the configuration of stereocenters and the biological properties of the respective enantiomers (Veinberg et al., 2015).

Applications in Addressing Human Diseases

The application of the pyrrolidine scaffold extends to creating inhibitors for various pathological conditions. For instance, matrix metalloproteinases (MMPs), which are involved in numerous physiological and pathological processes, can be effectively targeted with pyrrolidine-based inhibitors. These compounds, classified into sulfonamide pyrrolidine derivatives, proline-containing peptidomimetics, and acyl pyrrolidine derivatives, have shown promising activity in inhibiting specific MMP subclasses, validating the pyrrolidine ring as an excellent scaffold for designing MMP inhibitors (Cheng et al., 2008).

Propiedades

IUPAC Name |

(E)-1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-3-phenylprop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2/c19-17(9-8-14-4-2-1-3-5-14)18-11-10-16(12-18)20-13-15-6-7-15/h1-5,8-9,15-16H,6-7,10-13H2/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDQBQSRUKDALTO-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2CCN(C2)C(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1COC2CCN(C2)C(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,7-bis(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2626672.png)

![1-[4-(prop-2-yn-1-yl)piperazin-1-yl]-2-({5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl}sulfanyl)ethan-1-one](/img/structure/B2626675.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-3,4-dimethyl-5-nitrobenzene-1-sulfonamide](/img/structure/B2626678.png)

![2-Chloro-N-[[2-[(4-methylpiperidin-1-yl)sulfonylmethyl]phenyl]methyl]propanamide](/img/structure/B2626684.png)